Benzyl 2,4-dibromobutanoate

Protecting group strategy Orthogonal deprotection Azetime synthesis

Benzyl 2,4-dibromobutanoate (CAS 23085-60-1; also registered as 50712-74-8) is an α,γ-dibrominated butanoate benzyl ester with molecular formula C₁₁H₁₂Br₂O₂ and molecular weight 336.02 g/mol. It belongs to the class of 2,4-dibromobutyrate esters that serve as dual-electrophile intermediates for constructing the strained azetidine ring system via cyclization with primary amines.

Molecular Formula C11H12Br2O2
Molecular Weight 336.02 g/mol
CAS No. 23085-60-1
Cat. No. B1334814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2,4-dibromobutanoate
CAS23085-60-1
Molecular FormulaC11H12Br2O2
Molecular Weight336.02 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C(CCBr)Br
InChIInChI=1S/C11H12Br2O2/c12-7-6-10(13)11(14)15-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2
InChIKeyXQJJSEGHTSUQBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 2,4-Dibromobutanoate (CAS 23085-60-1): Procurement-Grade Synthetic Intermediate for Azetidine-2-Carboxylate Building Blocks


Benzyl 2,4-dibromobutanoate (CAS 23085-60-1; also registered as 50712-74-8) is an α,γ-dibrominated butanoate benzyl ester with molecular formula C₁₁H₁₂Br₂O₂ and molecular weight 336.02 g/mol . It belongs to the class of 2,4-dibromobutyrate esters that serve as dual-electrophile intermediates for constructing the strained azetidine ring system via cyclization with primary amines [1]. The compound features two reactive C–Br bonds at the α- and γ-positions and a benzyl-protected carboxyl group, enabling sequential nucleophilic displacement followed by intramolecular ring closure to yield azetidine-2-carboxylate derivatives [2]. Its commercially available purity specification is ≥97.0% (GC) with density 1.63 g/mL and refractive index n20/D 1.558 .

Why Benzyl 2,4-Dibromobutanoate Cannot Be Assumed Interchangeable with Methyl, Ethyl, or tert-Butyl 2,4-Dibromobutanoate Analogs


Although methyl, ethyl, tert-butyl, and benzyl 2,4-dibromobutanoates share the identical α,γ-dibromobutyrate electrophilic scaffold and all participate in azetidine-forming cyclizations with primary amines, their ester groups impose divergent constraints on downstream synthetic strategy, deprotection orthogonality, and physicochemical handling that preclude casual substitution [1]. The benzyl ester is uniquely cleavable by neutral hydrogenolysis (H₂/Pd-C) while leaving the azetidine ring and other reducible functionality intact—a capability not shared by methyl or ethyl esters, which require strongly basic hydrolysis that risks azetidine ring opening, nor by the tert-butyl ester, which demands acidic conditions incompatible with acid-sensitive intermediates [2]. Furthermore, the benzyl variant is the only 2,4-dibromobutyrate ester with a documented and validated literature precedent for the specific preparation of N-benzhydryl-2-carbobenzyloxyazetidine, a critical intermediate en route to L-azetidine-2-carboxylic acid [3]. These orthogonal deprotection and application-specific differences mean that selecting a generic alkyl ester based solely on dibromobutyrate core identity introduces avoidable synthetic risk and may necessitate costly re-optimization of multi-step sequences.

Quantitative Differentiation Evidence for Benzyl 2,4-Dibromobutanoate (CAS 23085-60-1) Against Its Closest Ester Analogs


Evidence Item 1: Orthogonal Benzyl Ester Deprotection by Hydrogenolysis vs. Basic or Acidic Cleavage Required for Alkyl Ester Analogs

The benzyl ester of benzyl 2,4-dibromobutanoate can be cleaved under neutral hydrogenolysis conditions (H₂, Pd-C, room temperature, atmospheric pressure) to reveal the free carboxylic acid without affecting the azetidine ring or C–Br bonds [1][2]. In contrast, the methyl and ethyl ester analogs require basic hydrolysis (e.g., NaOH or LiOH in aqueous THF/MeOH), conditions that are known to promote azetidine ring opening via nucleophilic attack at the α-position of the strained four-membered ring [1]. The tert-butyl ester analog requires acidic deprotection (TFA or HCl/dioxane), which is incompatible with acid-sensitive functionalities commonly present in advanced intermediates [3]. This orthogonal deprotection capability is a class-level distinction of the benzyl ester protecting group relative to simple alkyl esters, enabling convergent synthetic planning where the carboxyl group remains protected through multiple synthetic transformations and is liberated only at the final stage under mild, neutral conditions.

Protecting group strategy Orthogonal deprotection Azetime synthesis Chemoselectivity

Evidence Item 2: Validated Literature Precedent for N-Benzhydryl-2-carbobenzyloxyazetidine Preparation — Exclusive to the Benzyl Ester Variant

Benzyl 2,4-dibromobutanoate is the only 2,4-dibromobutyrate ester with an explicitly documented, peer-reviewed synthetic protocol for the preparation of N-benzhydryl-2-carbobenzyloxyazetidine, a key protected intermediate for L-azetidine-2-carboxylic acid (L-AzeOH) [1]. Sigma-Aldrich product specification 34065 directly cites this application with reference to Tetrahedron 1989, 45, 629 . The foundational methodology was reported by Phillips and Cromwell in Journal of Heterocyclic Chemistry (1973), where refluxing benzyl 2,4-dibromobutyrate with benzhydrylamine in spectral-grade acetonitrile for 24 hours yielded 1-benzhydryl-2-AzeOH benzyl ester [2]. This is further corroborated by patent US 6,506,907, which acknowledges benzyl 2,4-dibromobutyrate as the prior art starting material for this transformation [3]. By contrast, the methyl 2,4-dibromobutanoate variant has been employed for the preparation of stereoisomers of an azetidine-2-carboxylic amide derivative via a different synthetic route involving sodium azide in DMF , and the tert-butyl variant is used as a generic building block reacting with primary amines to yield azetidine-2-carboxylates without a specific named intermediate . The benzyl ester is thus uniquely positioned for laboratories replicating or building upon the established L-AzeOH synthetic pathway.

Azetidine-2-carboxylic acid Peptide mimetic intermediates N-Benzhydryl protection Synthetic validation

Evidence Item 3: Commercial Purity Specification — Benzyl Ester (≥97.0% GC) vs. tert-Butyl Ester (≥85% GC Technical Grade)

The commercially available purity specification for benzyl 2,4-dibromobutanoate from the primary global supplier (Sigma-Aldrich/MilliporeSigma, catalog 34065) is ≥97.0% (GC) . In contrast, the tert-butyl 2,4-dibromobutyrate analog (catalog 34070) is supplied only as a technical grade material with purity ≥85% (GC) . The methyl analog (catalog 34075) is also available at ≥97.0% (GC) , placing the benzyl and methyl esters in the higher purity tier relative to the tert-butyl variant. This 12-percentage-point purity differential between benzyl and tert-butyl esters is significant for applications requiring stoichiometric precision, such as cyclization reactions where excess dibromoester can lead to over-alkylation side products or where unreacted starting material complicates chromatographic purification of the polar azetidine product. No ≥97% purity grade of the tert-butyl ester is catalogued by the primary supplier.

Purity specification Quality control Procurement benchmark GC assay

Evidence Item 4: Physicochemical Property Differentiation — Density, Refractive Index, and Molecular Weight Across Ester Analogs

The benzyl, methyl, ethyl, and tert-butyl 2,4-dibromobutanoate esters are readily distinguishable by routine physicochemical measurements, providing unambiguous identity confirmation upon receipt and during reaction monitoring. Benzyl 2,4-dibromobutanoate exhibits density 1.63 g/mL at 20 °C and refractive index n20/D 1.558 . Methyl 2,4-dibromobutyrate has density 1.840 g/mL at 20 °C and refractive index n20/D 1.5084 . Ethyl 2,4-dibromobutyrate has density 1.736 g/cm³ and refractive index 1.508 . tert-Butyl 2,4-dibromobutyrate has density 1.562 g/mL at 20 °C and estimated refractive index ~1.501 [1]. The density spread across the four esters spans 1.562–1.840 g/mL (Δ = 0.278 g/mL), with the benzyl ester occupying a distinct intermediate position. Its refractive index (1.558) is markedly higher than all alkyl ester variants (1.501–1.508), attributable to the aromatic benzyl chromophore . Molecular weight also differs substantially: 336.02 (benzyl) vs. 259.92 (methyl), 273.95 (ethyl), and 302.00 (tert-butyl) [1].

Physicochemical characterization Identity verification Quality control Density measurement

Evidence Item 5: ECHA Harmonized Hazard Classification — Reproductive Toxicity and Skin Sensitization Profile for Regulatory Procurement Compliance

Benzyl 2,4-dibromobutanoate (CAS 23085-60-1) carries a harmonized classification under the EU CLP Regulation as Reproductive Toxicity Category 2 (Repr. 2; H361f: Suspected of damaging fertility), Skin Irritation Category 2 (Skin Irrit. 2; H315: Causes skin irritation), and Skin Sensitisation Category 1 (Skin Sens. 1; H317: May cause an allergic skin reaction) [1][2][3]. This classification is registered in the ECHA C&L Inventory and is incorporated into the Chemical Agents Directive (CAD) [1]. The Australian Hazardous Chemical Information System (HCIS) independently corroborates these hazard endpoints [3]. The compound is also flagged with hazard statement H400 (Very toxic to aquatic life) and H410 (Very toxic to aquatic life with long-lasting effects) . While hazard classifications for the methyl, ethyl, and tert-butyl analogs are less comprehensively documented in public regulatory databases—likely reflecting lower commercial volumes and less extensive toxicological evaluation—the explicit ECHA classification for the benzyl ester provides procurement officers and laboratory safety personnel with a defined regulatory framework for risk assessment, storage, handling, and waste disposal that may not be equivalently established for the comparator esters. Storage at 2–8 °C is specified by the supplier .

Regulatory compliance Hazard classification CLP Regulation Safety data sheet

Procurement-Driven Application Scenarios for Benzyl 2,4-Dibromobutanoate (CAS 23085-60-1) Based on Quantitative Differentiation Evidence


Scenario 1: Multi-Step Synthesis of N-Aryl-Azetidine-2-Carboxylic Acid Building Blocks Requiring Orthogonal Carboxyl Protection

In medicinal chemistry programs constructing N-aryl-azetidine-2-carboxylic acid libraries, the benzyl ester of benzyl 2,4-dibromobutanoate serves the dual purpose of (i) providing the α,γ-dibromide scaffold for cyclization with anilines or aryl amines, and (ii) maintaining the carboxyl group in a protected state that survives the cyclization conditions and subsequent N-arylation or cross-coupling steps [1]. The benzyl group is then removed by neutral hydrogenolysis (H₂/Pd-C) as the final synthetic step, liberating the free carboxylic acid without risking ring opening of the strained azetidine [2]. This scenario is directly supported by Sigma-Aldrich's designation of the compound as a building block for N-aryl-azetidine-2-carboxylic acids and is validated by the Phillips and Cromwell protocol for N-benzhydryl-2-carbobenzyloxyazetidine [3]. Procurement of the methyl or ethyl ester analogs would necessitate a basic hydrolysis deprotection step at the end of the sequence, risking degradation of the azetidine product that has been carried through multiple synthetic transformations.

Scenario 2: Reproducible Preparation of L-Azetidine-2-Carboxylic Acid (L-AzeOH) via the Established Phillips–Cromwell Route

For laboratories synthesizing L-azetidine-2-carboxylic acid—a proline mimetic used in polypeptide engineering and as a synthetic intermediate for protease inhibitors—the benzyl 2,4-dibromobutanoate route is the historical and literature-validated method [1][2]. The sequence involves cyclization with benzhydrylamine in refluxing acetonitrile (24 h) to form N-benzhydryl-2-carbobenzyloxyazetidine, followed by hydrogenolytic debenzylation and N-deprotection [1]. This exact protocol is referenced in Sigma-Aldrich documentation (Tetrahedron, 1989, 45, 629) and in patent literature describing the synthesis of enantiomerically pure AzeOH [3]. Selecting a different 2,4-dibromobutyrate ester would break from the established literature precedent and require de novo optimization of the cyclization and deprotection sequence, introducing uncertainty in yield and purity outcomes.

Scenario 3: Convergent Synthesis of Complex Azetidine-Containing Peptide Mimetics Requiring Late-Stage Global Deprotection

In the assembly of tetrapeptides and higher-order peptide mimetics containing L-azetidine-2-carboxylic acid residues, the benzyl ester enables a convergent strategy where the azetidine fragment is synthesized, purified, and then incorporated into the peptide chain with the carboxyl group still protected as the benzyl ester [1]. Following peptide coupling, a single hydrogenolysis step simultaneously removes the benzyl ester and any benzyl-based side-chain protecting groups, streamlining the global deprotection [2]. This strategy is not accessible with methyl or ethyl esters, which would require a separate basic hydrolysis step that could epimerize adjacent stereocenters or cleave the peptide backbone. The Biopolymers (1990) publication on tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline used this benzyl ester intermediate, providing experimental precedent [1].

Scenario 4: Quality-Controlled Procurement for GLP/GMP-Adjacent Medicinal Chemistry Programs Requiring Defined Purity and Regulatory Documentation

For medicinal chemistry programs operating under rigorous quality standards, the benzyl 2,4-dibromobutanoate from the primary supplier offers ≥97.0% (GC) purity with full Certificates of Analysis [1], an advantage over the tert-butyl variant available only at ≥85% technical grade [2]. Additionally, the benzyl ester's ECHA harmonized hazard classification (Repr. 2, Skin Irrit. 2, Skin Sens. 1) provides a defined regulatory framework for preparing safety documentation, risk assessments, and waste disposal protocols. The compound's distinct density (1.63 g/mL) and refractive index (n20/D 1.558) [1] enable simple in-house identity verification upon receipt using standard laboratory equipment—a practical quality control advantage not equally accessible for all comparator esters. The explicit storage specification of 2–8 °C [1] further supports compliant laboratory inventory management.

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